(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a furan-containing amine with a thiophene-containing acid chloride under basic conditions.
Esterification: The intermediate product is then esterified to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and amide bond formation reactions, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the prop-2-enamide moiety.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both furan and thiophene rings suggests it may interact with biological macromolecules in unique ways, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its stable heterocyclic rings.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, depending on its functionalization.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-3-(thiophen-2-yl)propanamide
- N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
- N-(furan-2-ylmethyl)-3-(thiophen-2-yl)butanamide
Uniqueness
What sets (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide apart from similar compounds is its specific arrangement of the furan and thiophene rings, which may confer unique reactivity and bioactivity. This unique structure allows for specific interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
(E)-N-[1-(furan-2-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11(10-12-4-2-8-17-12)15-14(16)7-6-13-5-3-9-18-13/h2-9,11H,10H2,1H3,(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNCOYWUDIXSI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.